molecular formula C7H3F3N2O B12361492 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

Cat. No.: B12361492
M. Wt: 188.11 g/mol
InChI Key: IIJGAWNEOMQWJK-UHFFFAOYSA-N
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Description

2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves the reaction of 6-trifluoromethyl-2H-pyran with nitrile oxides. This process includes a [3+2] cycloaddition reaction, followed by further transformations of the intermediate compounds . The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2,4H

InChI Key

IIJGAWNEOMQWJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=O)C1C#N)C(F)(F)F

Origin of Product

United States

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